molecular formula C15H14BrNO3S2 B6575984 2-[5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid CAS No. 389077-27-4

2-[5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Cat. No.: B6575984
CAS No.: 389077-27-4
M. Wt: 400.3 g/mol
InChI Key: KWIFGGDVXLFVGT-UHFFFAOYSA-N
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Description

2-[5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a bromophenyl group, and a butanoic acid moiety

Preparation Methods

The synthesis of 2-[5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid typically involves the condensation of substituted aromatic aldehydes with thiazolidine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-[5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts the polymerization of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-[5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid include:

These similar compounds highlight the versatility of the thiazolidine scaffold and its potential for modification to achieve desired chemical and biological properties.

Properties

IUPAC Name

2-[5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-4-3-5-10(16)6-9/h3-8,12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIFGGDVXLFVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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